Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
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Overview
Description
Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate typically involves multiple steps:
Starting Materials: The synthesis begins with 6-methyl-2-thiouracil and ethyl chloroacetate.
Formation of Intermediate: This reaction produces ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate.
Thiazole Ring Formation: The intermediate is then reacted with 2-aminothiazole under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including inhibition of cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl [2-({[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate is unique due to its combined thiazole and pyrimidine structure, which provides a versatile framework for chemical modifications and biological interactions. This dual-ring system is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C16H20N4O4S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C16H20N4O4S2/c1-4-11-9(3)18-16(20-14(11)23)25-8-12(21)19-15-17-7-10(26-15)6-13(22)24-5-2/h7H,4-6,8H2,1-3H3,(H,17,19,21)(H,18,20,23) |
InChI Key |
AGHDTIKGIINQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=C(S2)CC(=O)OCC)C |
Origin of Product |
United States |
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